(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Stereoisomeric Disaccharide Mimetics
The compound has been used in the synthesis of stereoisomeric disaccharide analogues, a new class of C-linked disaccharide mimetics. These mimetics have promising biological activities, although they are largely unstudied. One particular compound, (2S,3S,4R,5R,6R)-6-methoxy-2-[2'-((2'R,3'R,4'S, 5'R,6'S)-3',4',5'-trihydroxy-6'-methoxytetrahydropyran-2'-yl) ethyl]tetrahydropyran-3,4,5-triol, showed potential to bind to the repressor protein, LacI, similar to isopropyl-beta-thiogalactoside (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
2. Theoretical and Spectroscopic Studies
This compound has been subject to spectroscopic and theoretical explorations, which provided detailed insights into its molecular structure, including covalent bonding information, electron density dislocation, and molecular interactions. It also demonstrated notable non-linear optical properties, such as polarizability and hyperpolarizability (Priya, Krithika, Shirmila, Sathya, & Usha, 2021).
3. Development of Novel Synthetic Methods
Researchers have developed convenient approaches for the synthesis of various derivatives of this compound. These methods are significant for preparing complex molecules, potentially useful in pharmaceuticals and other fields. For example, the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol has been achieved through innovative synthetic routes (Liu, Li, Lu, & Miao, 2008).
4. Formation of Sugar Imines
The compound has been used in the synthesis of new sugar imine molecules. These sugar imines have applications in various fields, including medicinal chemistry and materials science. The synthesis involves multiple steps, including glycosylation and protection-deprotection strategies (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Future Directions
Mechanism of Action
Target of Action
METHYL-L-FUCOPYRANOSIDE is known to interact with Mannose-binding protein C . This protein plays a crucial role in the innate immune defense system, binding to mannose, fucose, and N-acetylglucosamine on different microorganisms .
Mode of Action
The compound binds to mannose, fucose, and N-acetylglucosamine on different microorganisms, thereby activating the lectin complement pathway . This interaction can lead to a series of immune responses, providing a defense mechanism against the invading microorganisms .
Biochemical Pathways
It’s known that the compound’s interaction with mannose-binding protein c activates the lectin complement pathway , which plays a crucial role in the immune response.
Result of Action
The activation of the lectin complement pathway by METHYL-L-FUCOPYRANOSIDE can lead to a series of immune responses, providing a defense mechanism against invading microorganisms . This suggests that the compound may have potential applications in enhancing immune responses.
Biochemical Analysis
Biochemical Properties
METHYL-L-FUCOPYRANOSIDE interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the ribosome, inhibiting the production of pro-inflammatory cytokines . This suggests that METHYL-L-FUCOPYRANOSIDE may play a role in modulating biochemical reactions and could potentially interact with a variety of biomolecules.
Cellular Effects
It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to cytosolic calcium and inhibit its transport into the nucleus . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and does not degrade easily
Properties
IUPAC Name |
(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-DVEMRHSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296166 | |
Record name | Methyl 6-deoxy-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65310-00-1 | |
Record name | Methyl 6-deoxy-L-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65310-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-deoxy-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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